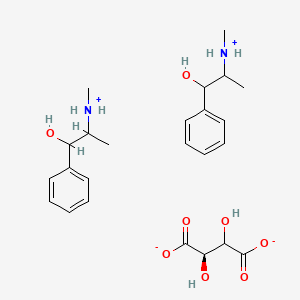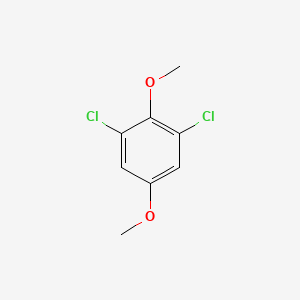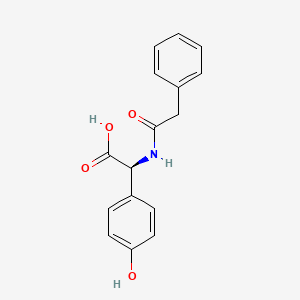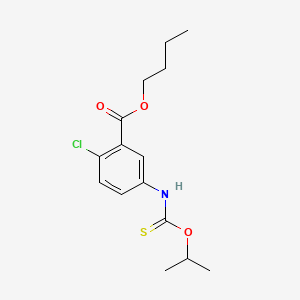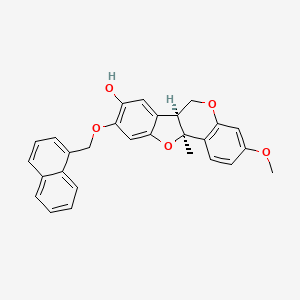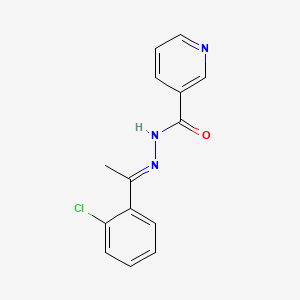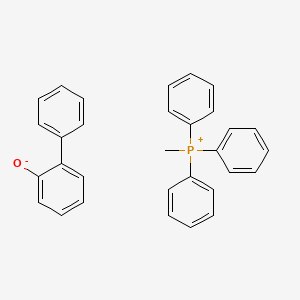
N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C9H20N2O7. It is known for its unique structure, which includes two hydroxy groups and two methoxy groups attached to a urea backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity .
Industrial Production Methods
The industrial production of N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea typically involves the reaction of corresponding amines with phosgene to generate the desired isocyanate and carbamoyl chloride. These intermediates then react with ammonia to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding carbonyl compounds, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: This compound has similar hydroxy groups but lacks the methoxy groups.
1,3-Bis(hydroxymethyl)urea: Another similar compound with a different arrangement of hydroxy groups.
Uniqueness
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions .
Eigenschaften
CAS-Nummer |
467425-85-0 |
|---|---|
Molekularformel |
C9H20N2O7 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
1,3-bis(1-hydroxy-2,2-dimethoxyethyl)urea |
InChI |
InChI=1S/C9H20N2O7/c1-15-7(16-2)5(12)10-9(14)11-6(13)8(17-3)18-4/h5-8,12-13H,1-4H3,(H2,10,11,14) |
InChI-Schlüssel |
MYGNTYVJTDYOAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(NC(=O)NC(C(OC)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


